molecular formula C23H29N3O2 B11059398 1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

1-[4-(2-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole

Cat. No.: B11059398
M. Wt: 379.5 g/mol
InChI Key: UPAFXZOISYEIGK-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of 1-alkyl-4-hydroxyquinolin-2-ones with 1-aryloxy-4-chlorobut-2-ynes in the presence of a base such as potassium carbonate (K2CO3) or under phase-transfer catalysis (PTC) using t-butyl-ammonium bromide (TBAB) as a catalyst in NaOH/chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-METHYLPHENOXY)BUTYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-[[1-[4-(2-methylphenoxy)butyl]benzimidazol-2-yl]methyl]morpholine

InChI

InChI=1S/C23H29N3O2/c1-19-8-2-5-11-22(19)28-15-7-6-12-26-21-10-4-3-9-20(21)24-23(26)18-25-13-16-27-17-14-25/h2-5,8-11H,6-7,12-18H2,1H3

InChI Key

UPAFXZOISYEIGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2CN4CCOCC4

Origin of Product

United States

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